![molecular formula C10H13NO2 B2610738 2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine CAS No. 261633-75-4](/img/structure/B2610738.png)

2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine

Overview

Description

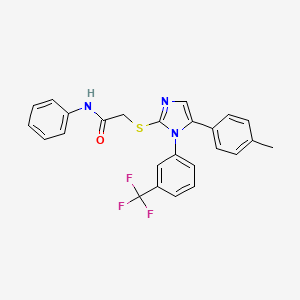

The compound “2-(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-ethylamine” is a heterocyclic compound . It is related to the compound “2-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanol” which has the empirical formula C10H12O3 .

Synthesis Analysis

The synthesis of a similar compound, “2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride”, was achieved using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification. The overall yield was 35% .Scientific Research Applications

Synthetic and Chemical Properties

- Synthesis and Chemical Transformations : The synthesis of related compounds, such as 1,2-benzoxathiin-4(3H)-one 2,2-dioxides, involves cyclization of salicylic acid derivatives. These compounds are noted for their wide range of chemical transformations and pharmacological potential, including anticoagulant, antimicrobial, and antitumor properties. The chemical transformations cover various reaction centers, indicating a high potential for constructing new molecular systems with significant pharmacological properties (Hryhoriv, Lega, & Shemchuk, 2021).

Pharmacological Applications

- Hemostatic Agent : Ethamsylate, a synthetic hemostatic drug, showcases the therapeutic efficacy in cases of capillary bleeding, indicating the importance of derivatives in developing treatments for bleeding disorders. The mechanism of action includes improving platelet adhesiveness and restoring capillary resistance, suggesting a potential area of application for related compounds in managing bleeding disorders (Garay, Chiavaroli, & Hannaert, 2006).

Antioxidant Capacity and Bioactivity

- Antioxidant Capacity Reaction Pathways : The review on ABTS/PP decolorization assay highlights the potential of certain derivatives as antioxidants, with different reaction pathways for phenolic antioxidants. This suggests the importance of structural features in determining antioxidant capacity, which could guide the synthesis of new antioxidants with enhanced efficacy (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Mechanism of Action

Target of Action

A structurally similar compound, slv313, has been found to have high affinity at human recombinant d2, d3, d4, 5-ht2b, and 5-ht1a receptors .

Mode of Action

The similar compound slv313 has been shown to have full agonist activity at cloned h5-ht1a receptors and full antagonist activity at hd2 and hd3 receptors .

Biochemical Pathways

The similar compound slv313 has been shown to reduce extracellular 5-ht and increase dopamine levels in the nucleus accumbens .

Result of Action

The similar compound slv313 has been shown to induce 5-ht1a syndrome behaviors and hypothermia, and to reduce the number of spontaneously active dopamine cells in the ventral tegmental area .

Biochemical Analysis

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-5-4-8-2-1-3-9-10(8)13-7-6-12-9/h1-3H,4-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAKBMINJHHNDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261633-75-4 | |

| Record name | 2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2610655.png)

![[3-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2610657.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2610668.png)

![2-{[3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B2610670.png)

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2610671.png)

![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)